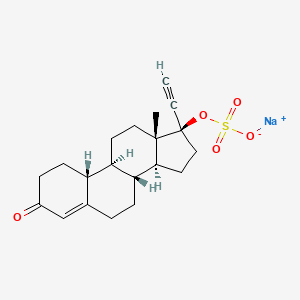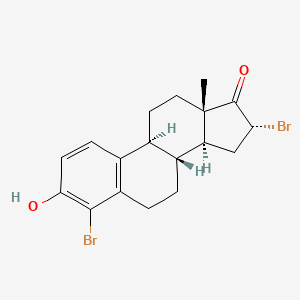
(7R,11S)-3,7,11,15-tetrametil-16-(oxan-2-il)hexadec-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7R,11S)-3,7,11,15-tetramethyl-16-(oxan-2-yl)hexadec-2-en-1-ol is a chemical compound that combines the structural features of tetrahydropyran and phytol Tetrahydropyran is a six-membered ring containing five carbon atoms and one oxygen atom, while phytol is a diterpene alcohol derived from chlorophyll
Aplicaciones Científicas De Investigación
(7R,11S)-3,7,11,15-tetramethyl-16-(oxan-2-yl)hexadec-2-en-1-ol has several scientific research applications, including:
Mecanismo De Acción
Target of Action
Tetrahydropyranylphytol, also known as (7R,11S)-3,7,11,15-tetramethyl-16-(oxan-2-yl)hexadec-2-en-1-ol, is a complex molecule with a tetrahydropyran (THP) ring . THP rings are important motifs in biologically active molecules . .
Mode of Action
The Tetrahydropyranyl group is recognized as a useful protecting group for alcohols in organic synthesis . It has several advantages, including low cost, ease of introduction, general stability to most non-acidic reagents, good solubility, and the ease with which it can be removed if the functional group it protects requires manipulation . .
Biochemical Pathways
Tetrahydropyranylphytol may affect various biochemical pathways. For instance, in a study on the effects of a tetrahydropyranyl-substituted meta-topolin in micropropagated Merwilla plumbea, it was found that the compound influenced in vitro adventitious shoot production, rooting, and photosynthetic pigment content of regenerated plants . .
Pharmacokinetics
Computational platforms like admetlab and admetSAR can be used to predict these properties for new chemical entities, which could be useful for Tetrahydropyranylphytol.
Result of Action
A study on the effects of a tetrahydropyranyl-substituted meta-topolin in micropropagated merwilla plumbea found that the compound influenced in vitro adventitious shoot production, rooting, and photosynthetic pigment content of regenerated plants .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tetrahydropyranylphytol. For instance, excess excitation energy (an environmental or abiotic stress) can increase the generation of reactive oxygen species during electron transport processes such as photosynthesis . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (7R,11S)-3,7,11,15-tetramethyl-16-(oxan-2-yl)hexadec-2-en-1-ol can be synthesized through the reaction of phytol with dihydropyran in the presence of an acid catalyst. The reaction typically involves the formation of a tetrahydropyranyl ether linkage, protecting the hydroxyl group of phytol. Common acid catalysts used in this reaction include p-toluenesulfonic acid and zinc chloride .
Industrial Production Methods: Industrial production of tetrahydropyranylphytol follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: (7R,11S)-3,7,11,15-tetramethyl-16-(oxan-2-yl)hexadec-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The tetrahydropyranyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of tetrahydropyranylphytol can yield ketones or aldehydes, while reduction can produce alcohols .
Comparación Con Compuestos Similares
Tetrahydropyran: A simple six-membered ring ether used as a solvent and intermediate in organic synthesis.
Phytol: A diterpene alcohol with anti-inflammatory and antioxidant properties.
Uniqueness: (7R,11S)-3,7,11,15-tetramethyl-16-(oxan-2-yl)hexadec-2-en-1-ol is unique due to its combination of tetrahydropyran and phytol, providing both the protective properties of tetrahydropyran and the biological activity of phytol. This dual functionality makes it a valuable compound in various research and industrial applications .
Propiedades
IUPAC Name |
(7R,11S)-3,7,11,15-tetramethyl-16-(oxan-2-yl)hexadec-2-en-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H48O2/c1-21(12-8-14-23(3)17-18-26)10-7-11-22(2)13-9-15-24(4)20-25-16-5-6-19-27-25/h17,21-22,24-26H,5-16,18-20H2,1-4H3/t21-,22+,24?,25?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGACYLDPQXZMR-GWWFZQNBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)CCCC(=CCO)C)CCCC(C)CC1CCCCO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCC[C@@H](C)CCCC(=CCO)C)CCCC(C)CC1CCCCO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H48O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(1S,2S)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide](/img/structure/B1140844.png)







![(8R,9S,13S,14S)-2,4,16-tribromo-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B1140860.png)

![6-[(3S,4R)-3,4,5-Trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid](/img/structure/B1140862.png)


